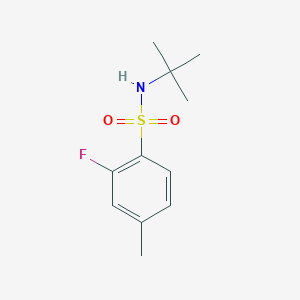

N-t-Butyl-2-fluoro-4-methyl-benzenesulfonamide, 95%

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds like N-Fluorobenzenesulfonimide (NFSi) involves the reaction of benzenesulfonimide with fluorine . NFSi is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules . It’s also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .Chemical Reactions Analysis

N-Fluorobenzenesulfonimide (NFSi) is employed in a palladium-catalyzed enantioselective fluorination of t-butoxycarbonyl lactones and lactams . It’s also used in the electrophilic difluorination of dihalopyridines with butyl lithium and in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .Aplicaciones Científicas De Investigación

Organic Synthesis

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide: is utilized in organic synthesis, particularly in the introduction of the sulfonyl group into organic molecules. This process is crucial for creating compounds with specific pharmacological properties. The sulfonyl group can act as a bioisostere, mimicking the natural substrates or hormones in biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various drugs. Its ability to introduce fluorine atoms into molecules is particularly valuable since fluorine can significantly alter the biological activity and metabolic stability of pharmaceuticals .

Material Science

The compound’s unique structure allows for its use in material science, where it can be incorporated into polymers to enhance their thermal stability and mechanical properties. This is due to the strong carbon-fluorine bonds and the bulky tert-butyl group which can increase the material’s resistance to degradation .

Agricultural Chemistry

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide: is also applied in agricultural chemistry for the synthesis of agrochemicals. The introduction of the sulfonyl and fluorine groups can lead to compounds with improved herbicidal or pesticidal activity .

Analytical Chemistry

In analytical chemistry, it is used as a derivatization agent to improve the detection and quantification of various compounds via chromatography. The introduction of a fluorine atom can increase the electron-capturing ability of molecules, enhancing their detectability .

Catalysis

This compound finds use in catalysis, where it can act as a ligand or a catalyst itself in various chemical reactions. Its structural features can influence the reactivity and selectivity of catalytic processes .

Propiedades

IUPAC Name |

N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c1-8-5-6-10(9(12)7-8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIVNHPFRQXPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455493 | |

| Record name | N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88303-19-9 | |

| Record name | N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)

![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)

![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)